
N,N-diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AR-M1000390 is a synthetic organic compound known for its selective agonistic activity on delta opioid receptors. It is a non-peptidic compound, meaning it does not contain peptide bonds, which are common in many biological molecules. AR-M1000390 is derived from SNC-80, another delta opioid receptor agonist.
Preparation Methods
The synthesis of AR-M1000390 involves several steps, starting from basic organic compounds. The key synthetic route includes the following steps:
Formation of the Piperidine Ring: The synthesis begins with the formation of a piperidine ring, which is a six-membered ring containing one nitrogen atom.
Substitution Reactions: Various substitution reactions are carried out to introduce functional groups such as phenyl and benzamide onto the piperidine ring.
Final Assembly: The final step involves the coupling of the substituted piperidine with other organic molecules to form AR-M1000390.
The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions using large reactors and optimizing conditions to maximize yield and purity .
Chemical Reactions Analysis
AR-M1000390 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert AR-M1000390 into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
ARM390 has the molecular formula C23H28N2O and a molecular weight of 348.5 g/mol. Its structure features a piperidine ring and an amide group, which contribute to its selectivity and binding affinity for delta opioid receptors. The compound exhibits a high selectivity ratio, with an IC50 value of 0.87 nM for delta receptors, significantly higher than for mu and kappa receptors (mu/delta = 4370; kappa/delta = 8590) .
Delta Opioid Receptor Agonism
ARM390 is primarily studied for its role as a delta opioid receptor agonist. Research indicates that it interacts selectively with these receptors, which are involved in modulating pain and emotional responses . Unlike other agonists such as SNC80, ARM390 does not induce significant receptor internalization, potentially leading to fewer side effects associated with desensitization .
Pain Management
The compound has shown promise in preclinical studies for pain management. It has been evaluated in models of inflammatory pain, demonstrating comparable analgesic effects to other selective delta agonists. Notably, ARM390 maintains its efficacy over repeated doses without significant tolerance development related to receptor internalization . This characteristic makes it a candidate for further exploration in chronic pain therapies.
Comparative Analysis with Other Compounds
A comparison of ARM390 with similar compounds highlights its unique properties:
Compound Name | Structure Similarity | Selectivity Profile | Potency (IC50) |
---|---|---|---|
SNC-80 | Piperidine-based | High mu/delta ratio | 0.9 nM |
ARM390 | Olefinic piperidine | Delta selective | 0.87 nM |
U69,593 | Kappa selective | Kappa selective | 0.5 nM |
ARM390 stands out due to its exceptionally high selectivity for delta receptors compared to other compounds, making it particularly interesting for research aimed at reducing the side effects commonly associated with non-selective opioid agonists .
Case Studies and Research Findings
Research studies have explored the long-term consequences of ligand-biased trafficking of delta opioid receptors using ARM390. In these studies, ARM390 demonstrated unique tolerance profiles compared to SNC80, indicating that it may engage distinct adaptive responses at the cellular level .
For example, in a study involving chronic administration of ARM390, researchers found that while analgesic tolerance developed, other effects such as locomotor or anxiolytic responses remained intact. This suggests that ARM390 could provide effective pain relief without compromising other physiological functions .
Mechanism of Action
AR-M1000390 exerts its effects by selectively binding to delta opioid receptors in the human body. These receptors are part of the G protein-coupled receptor family and are involved in modulating pain perception and other physiological processes. Upon binding to the delta opioid receptors, AR-M1000390 activates intracellular signaling pathways that lead to the inhibition of adenylate cyclase, reducing the levels of cyclic adenosine monophosphate (cAMP). This results in decreased neuronal excitability and reduced pain perception .
Comparison with Similar Compounds
AR-M1000390 is unique due to its selective activity on delta opioid receptors and its non-peptidic nature. Similar compounds include:
SNC-80: Another delta opioid receptor agonist from which AR-M1000390 is derived.
ADL5747: A selective delta opioid receptor agonist with similar pharmacological properties.
ADL5859: Another delta opioid receptor agonist used in pain management research.
Compared to these compounds, AR-M1000390 has a lower tendency to induce receptor internalization and desensitization, making it a valuable tool for studying delta opioid receptor function and developing new therapeutic agents .
Biological Activity
N,N-Diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide, also known as AR-M100390 or ARM390, is a synthetic compound that has garnered attention for its potent biological activity as a delta opioid receptor agonist. This article will explore its biological activity, including binding affinity, selectivity, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Synthesis
ARM390 is derived from SNC-80, with modifications that enhance its pharmacological properties. The compound features a piperidine ring instead of a piperazine ring, contributing to its unique binding characteristics. The synthesis of ARM390 involves several steps that highlight the complexity of creating compounds with high specificity for opioid receptors.
Biological Activity
Binding Affinity and Selectivity
ARM390 has been evaluated for its binding affinity and selectivity towards opioid receptors. According to research, it exhibits an IC50 value of 0.87 nM for delta opioid receptors, indicating high potency. Its selectivity ratios are particularly noteworthy:
Receptor Type | IC50 (nM) | Selectivity Ratio |
---|---|---|
Delta | 0.87 | - |
Mu | >3800 | Mu/Delta = 4370 |
Kappa | >7500 | Kappa/Delta = 8590 |
These results demonstrate that ARM390 binds with significantly higher affinity to delta receptors compared to mu and kappa receptors, which is crucial for minimizing side effects typically associated with non-selective opioid agonists .
Mechanism of Action
While the precise mechanism of action for ARM390 remains to be fully elucidated, it is believed to operate primarily through delta opioid receptor activation. Unlike some other agonists that may promote receptor internalization leading to tolerance, ARM390 appears to maintain receptor availability over time, suggesting a more favorable profile for chronic pain management .
Case Studies and Research Findings
- Pharmacological Evaluation : A study conducted by Wei et al. (2000) demonstrated that ARM390 effectively reversed mechanical and thermal pain in animal models, showcasing its analgesic properties. The study compared ARM390 with SNC-80 and found that ARM390 maintained efficacy despite prior exposure to other delta agonists, indicating potential advantages in clinical use .
- Stability Studies : Rat liver microsome studies indicated that ARM390 possesses greater metabolic stability than SNC-80, which could enhance its therapeutic potential by prolonging its action in vivo .
- Behavioral Studies : In vivo studies have shown that ARM390 does not induce significant behavioral desensitization compared to other delta agonists. This characteristic might reduce the risk of developing tolerance in patients undergoing long-term treatment .
Potential Applications
Given its high selectivity and potency, ARM390 may have several therapeutic applications:
- Pain Management : Its profile suggests potential use in treating chronic pain conditions where traditional opioids could lead to significant side effects.
- Neurological Disorders : Further research could explore its utility in managing conditions like neuropathic pain or fibromyalgia.
- Research Tool : As a selective delta agonist, ARM390 serves as an important tool for studying the role of delta opioid receptors in various physiological processes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N,N-diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide, and how are intermediates characterized?
- Methodology : The compound is synthesized via multi-step reactions, typically starting with condensation of a benzamide derivative (e.g., N,N-diethyl-4-bromobenzamide) with a piperidin-4-ylidene precursor. Key steps include:
- Step 1 : Suzuki-Miyaura coupling to introduce the phenyl group.
- Step 2 : Nucleophilic substitution or hydrazone formation to incorporate the piperidine moiety .
- Intermediates are characterized using 1H-/13C-NMR and high-resolution mass spectrometry (HRMS). For example, the piperidin-4-ylidene intermediate shows a diagnostic vinyl proton signal at δ 5.8–6.2 ppm in 1H-NMR .
Q. How is structural purity ensured during synthesis?
- Methodology :
- Chromatographic techniques : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with purity thresholds >98%.
- Spectroscopic validation : FT-IR confirms amide C=O stretches (~1650 cm−1), while 13C-NMR verifies sp2 carbons in the piperidin-4-ylidene group (δ 120–130 ppm) .
- Data Table :
Technique | Key Peaks/Criteria | Purpose |
---|---|---|
HPLC | Retention time 8.2 min | Purity check |
1H-NMR | δ 1.2 ppm (N,N-diethyl CH3) | Substituent confirmation |
Advanced Research Questions
Q. What pharmacological mechanisms are hypothesized for this compound, and how are they validated experimentally?
- Methodology :
- Target identification : Molecular docking (e.g., AutoDock Vina) predicts affinity for sigma-1 receptors (ΔG < −8 kcal/mol) due to the piperidine moiety’s interaction with Glu172 .
- Functional assays : Radioligand binding assays (IC50 values < 100 nM) confirm competitive inhibition of σ-1 receptors in HEK293T cells .
- Contradiction analysis : Discrepancies in IC50 values across studies (e.g., 50 nM vs. 200 nM) may arise from assay conditions (e.g., Mg2+ concentration affecting receptor conformation) .
Q. How does the piperidin-4-ylidene group influence metabolic stability in preclinical models?
- Methodology :
- In vitro microsomal assays : Incubation with rat liver microsomes (RLM) shows t1/2 > 2 hours, attributed to the rigid piperidin-4-ylidene structure reducing CYP3A4-mediated oxidation .
- Comparative data : Replacement with a piperidin-4-yl group decreases t1/2 to 0.5 hours, highlighting the critical role of the ylidene moiety .
Q. What strategies optimize yield in large-scale synthesis while minimizing side reactions?
- Methodology :
- Solvent optimization : Using DMF instead of THF increases reaction yield from 45% to 72% due to better solubility of intermediates.
- Temperature control : Maintaining 0–5°C during hydrazone formation prevents dimerization side products (validated by LC-MS monitoring) .
Q. Data Contradiction Analysis
Q. Why do studies report conflicting bioactivity profiles for this compound?
- Key factors :
- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO-K1) affect receptor expression levels.
- Stereochemical considerations : Unresolved racemic mixtures in early studies may mask enantiomer-specific activity (e.g., (R)-enantiomer shows 10× higher σ-1 affinity than (S)) .
- Resolution strategy : Chiral HPLC separation followed by enantiopure bioassays .
Properties
Molecular Formula |
C23H28N2O |
---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
N,N-diethyl-4-[phenyl(piperidin-4-ylidene)methyl]benzamide |
InChI |
InChI=1S/C23H28N2O/c1-3-25(4-2)23(26)21-12-10-19(11-13-21)22(18-8-6-5-7-9-18)20-14-16-24-17-15-20/h5-13,24H,3-4,14-17H2,1-2H3 |
InChI Key |
SMUGAZNLKPFBSB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(=C2CCNCC2)C3=CC=CC=C3 |
Synonyms |
AR-M1000390 N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.